

Synthesis of 2-Bromo-5-methoxyaniline hydrochloride from 4-bromo-3-nitroanisole

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Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline hydrochloride

Cat. No.: B144421

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Application Note: A-0042

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Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of **2-Bromo-5-methoxyaniline hydrochloride**, a key intermediate in pharmaceutical and materials science research. The protocol details the reduction of the nitro group of 4-bromo-3-nitroanisole using tin(II) chloride, followed by the in-situ formation of the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a thorough discussion of the underlying chemical principles, safety considerations, and analytical validation methods.

Introduction

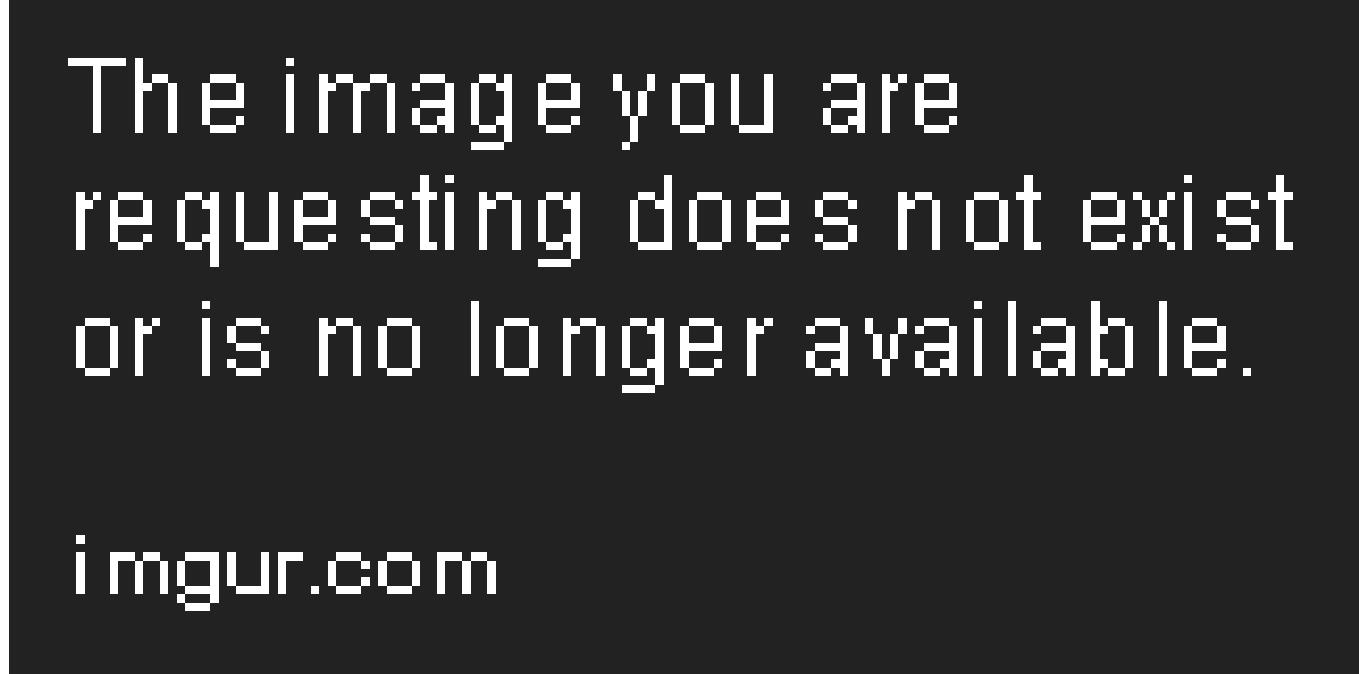
2-Bromo-5-methoxyaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The strategic placement of the bromine atom, the electron-donating methoxy group, and the reactive amine functionality make it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and functional

materials.^[1]^[2] The hydrochloride salt form enhances the compound's stability and handling properties compared to the free aniline.^[1]^[3] This guide presents a reliable and scalable method for the preparation of **2-Bromo-5-methoxyaniline hydrochloride** from the readily available starting material, 4-bromo-3-nitroanisole.

Reaction Scheme

The synthesis proceeds in a single pot via the reduction of the aromatic nitro group, followed by acidification to form the hydrochloride salt.

Scheme 1: Synthesis of **2-Bromo-5-methoxyaniline hydrochloride**



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In this reaction, 4-bromo-3-nitroanisole is reduced to 2-bromo-5-methoxyaniline using tin(II) chloride in the presence of concentrated hydrochloric acid. The resulting aniline is then protonated by the excess acid to form the hydrochloride salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of **2-Bromo-5-methoxyaniline hydrochloride**.

Materials and Equipment

Reagent/Equipment	Grade/Specification	Supplier
4-bromo-3-nitroanisole	97%	Sigma-Aldrich
Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)	ACS reagent, $\geq 98\%$	Fisher Scientific
Hydrochloric acid (HCl)	Concentrated (37%)	VWR
Ethanol (EtOH)	200 proof, absolute	Decon Labs
Diethyl ether (Et ₂ O)	Anhydrous	EMD Millipore
Round-bottom flask	250 mL, 2-neck	Kimble
Reflux condenser	Ace Glass	
Magnetic stirrer and stir bar	VWR	
Heating mantle with controller	Glas-Col	
Buchner funnel and filter flask	CoorsTek	
pH paper	Whatman	
Rotary evaporator	Buchi	

Step-by-Step Procedure

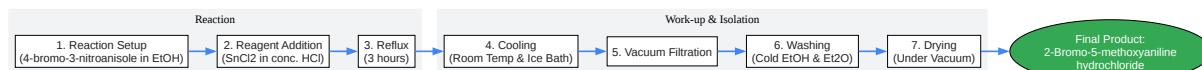
- Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-nitroanisole (5.0 g, 21.55 mmol).
- Reagent Addition: To the flask, add ethanol (50 mL) to dissolve the starting material. In a separate beaker, dissolve tin(II) chloride dihydrate (24.3 g, 107.7 mmol) in concentrated hydrochloric acid (40 mL). Caution: This dissolution is exothermic. Cool the tin(II) chloride solution in an ice bath before proceeding.
- Reaction Initiation: Slowly add the cooled tin(II) chloride solution to the stirred solution of 4-bromo-3-nitroanisole. The addition should be done carefully to control the initial exotherm.
- Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 3 hours, monitoring the reaction.

progress by TLC (Thin Layer Chromatography) if desired.

- Work-up and Isolation:
 - After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
 - Cool the mixture further in an ice bath to precipitate the product.
 - Collect the solid precipitate by vacuum filtration using a Buchner funnel.
 - Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting material and byproducts.
- Drying: Dry the collected solid under vacuum to obtain **2-Bromo-5-methoxyaniline hydrochloride** as a white to off-white crystalline solid.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.



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Caption: Experimental workflow for the synthesis of **2-Bromo-5-methoxyaniline hydrochloride**.

Scientific Discussion

Mechanism of Reduction

The reduction of an aromatic nitro group to an amine using tin(II) chloride in acidic media is a classic and reliable transformation in organic synthesis.^{[4][5][6]} The reaction proceeds through

a series of electron and proton transfer steps.

- Activation of the Nitro Group: In the strongly acidic medium provided by concentrated hydrochloric acid, the nitro group is protonated, which makes it more susceptible to reduction.
- Electron Transfer from Tin(II): Tin(II) chloride acts as the reducing agent, donating electrons to the activated nitro group. Tin itself is oxidized from Sn(II) to Sn(IV) in the process.
- Intermediate Formation: The reduction is believed to proceed through nitroso and hydroxylamine intermediates.^{[4][6]} These intermediates are typically not isolated as they are rapidly reduced to the corresponding amine under the reaction conditions.
- Formation of the Anilinium Salt: The newly formed amino group, being basic, is immediately protonated by the excess hydrochloric acid in the reaction mixture to form the stable anilinium chloride salt. This salt is often insoluble in the reaction medium, which facilitates its isolation.^[4]

Rationale for Reagent and Condition Selection

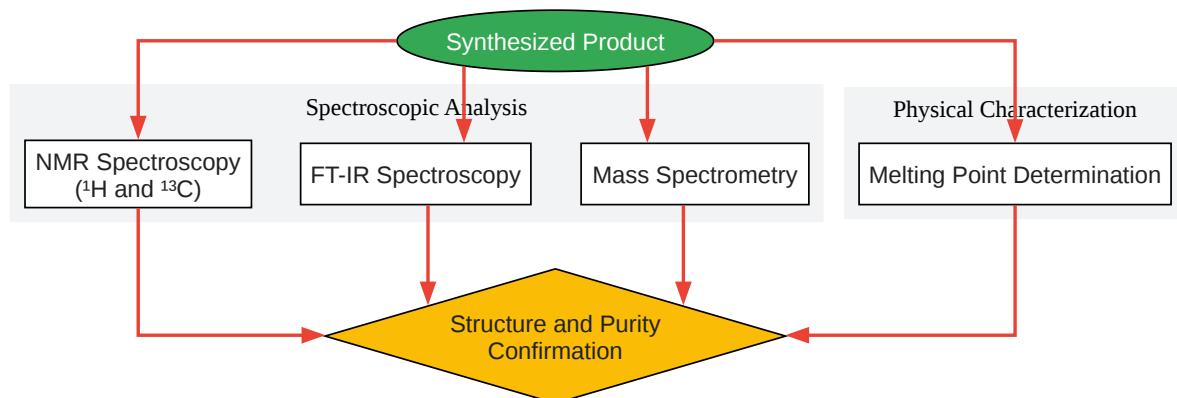
- Tin(II) Chloride: This is a cost-effective and efficient reducing agent for nitroarenes.^{[5][7]} It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.^{[5][7]}
- Concentrated Hydrochloric Acid: The acidic environment is crucial for the reaction mechanism, as it activates the nitro group and serves as the proton source.^[4] It also ensures the final product is isolated as its more stable hydrochloride salt.
- Ethanol: Ethanol is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous acidic medium.
- Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete conversion of the starting material within a reasonable timeframe.

Analytical Characterization

The identity and purity of the synthesized **2-Bromo-5-methoxyaniline hydrochloride** should be confirmed by standard analytical techniques.

Analytical Technique	Expected Results
¹ H NMR	Peaks corresponding to the aromatic protons, the methoxy group protons, and the ammonium protons. The integration should be consistent with the structure.
¹³ C NMR	Signals for all the carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon.
FT-IR	Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether.
Mass Spectrometry	The molecular ion peak corresponding to the free amine (2-Bromo-5-methoxyaniline) should be observed.
Melting Point	A sharp melting point range consistent with the literature value for the hydrochloride salt.

Analytical Workflow



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Caption: Logical workflow for the analytical confirmation of the synthesized product.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Ventilation: Conduct the reaction in a well-ventilated fume hood.
- Reagent Handling:
 - 4-bromo-3-nitroanisole: May cause skin and eye irritation.[8][9] Avoid inhalation of dust.
 - Tin(II) chloride: Corrosive and may cause severe skin burns and eye damage.[10] It is also a suspected sensitizer.[7]
 - Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.[10] Handle with extreme care.

- Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Tin-containing waste should be collected separately.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **2-Bromo-5-methoxyaniline hydrochloride** from 4-bromo-3-nitroanisole. The procedure is robust and scalable, and the underlying chemical principles have been thoroughly explained. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important synthetic intermediate for their research and development needs.

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